

Pqr620: A Technical Guide to a Potent and Selective mTORC1/2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Pqr620    |           |
| Cat. No.:            | B15542124 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**Pqr620** is a novel, potent, and selective ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR) kinase, targeting both mTOR complex 1 (mTORC1) and mTORC2. Its ability to penetrate the blood-brain barrier makes it a promising candidate for therapeutic applications in oncology and neurological disorders. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of **Pqr620**, including detailed experimental protocols and visualizations of its mechanism of action.

## **Chemical Structure and Properties**

**Pqr620**, with the IUPAC name 5-[4,6-bis(3-oxa-8-azabicyclo[3.2.1]octan-8-yl)-1,3,5-triazin-2-yl]-4-(difluoromethyl)pyridin-2-amine, is a structurally complex molecule designed for high affinity and selectivity for mTOR.[1]

Table 1: Chemical Identifiers and Properties of Pqr620



| Property          | Value                                                                                                             | Source          |
|-------------------|-------------------------------------------------------------------------------------------------------------------|-----------------|
| IUPAC Name        | 5-[4,6-bis(3-oxa-8-<br>azabicyclo[3.2.1]octan-8-<br>yl)-1,3,5-triazin-2-yl]-4-<br>(difluoromethyl)pyridin-2-amine | PubChem         |
| CAS Number        | 1927857-56-4                                                                                                      | Cayman Chemical |
| Molecular Formula | C21H25F2N7O2                                                                                                      | PubChem         |
| Molecular Weight  | 445.5 g/mol                                                                                                       | PubChem         |
| SMILES            | C1CC2COCC1N2C3=NC(=NC<br>(=N3)C4=CN=C(C=C4C(F)F)N<br>)N5C6CCC5COC6                                                | PubChem         |

Table 2: Physicochemical Properties of Pqr620

| Property      | Value                                                                         | Source           |
|---------------|-------------------------------------------------------------------------------|------------------|
| logD (pH 7.4) | 3.47                                                                          | ACS Publications |
| clogP         | 3.06                                                                          | ACS Publications |
| CNS MPO Score | 3.8                                                                           | ACS Publications |
| Solubility    | DMSO: Sparingly soluble (1-10 mg/ml), Ethanol: Slightly soluble (0.1-1 mg/ml) | Cayman Chemical  |

# Mechanism of Action: Inhibition of the mTOR Signaling Pathway

**Pqr620** exerts its biological effects by directly inhibiting the kinase activity of mTOR, a central regulator of cell growth, proliferation, metabolism, and survival.[2] By targeting both mTORC1 and mTORC2, **Pqr620** provides a more comprehensive blockade of mTOR signaling compared to allosteric inhibitors like rapamycin, which primarily affect mTORC1.



The mTOR signaling pathway is a complex network that integrates signals from growth factors, nutrients, and cellular energy status. Inhibition of mTORC1 by **Pqr620** leads to the dephosphorylation of its downstream effectors, 4E-BP1 and S6K1, resulting in the suppression of protein synthesis. Inhibition of mTORC2 disrupts the phosphorylation and activation of Akt, a key kinase involved in cell survival and proliferation.





Click to download full resolution via product page

Pqr620 inhibits both mTORC1 and mTORC2, blocking downstream signaling pathways.

## In Vitro and In Vivo Efficacy

**Pqr620** has demonstrated potent and selective inhibition of mTOR in a variety of preclinical models.

Table 3: In Vitro Activity of Pqr620

| Assay                       | Target/Cell Line                   | Result                    | Source                 |
|-----------------------------|------------------------------------|---------------------------|------------------------|
| TR-FRET Binding<br>Assay    | mTOR                               | Ki = 10.8 nM              | Cayman Chemical        |
| TR-FRET Binding<br>Assay    | ΡΙ3Κ p110α                         | Ki = 4.2 μM               | Cayman Chemical        |
| In-Cell Western             | A2058 melanoma<br>(pSer473 Akt)    | IC <sub>50</sub> = 0.2 μM | MedchemExpress.co<br>m |
| In-Cell Western             | A2058 melanoma<br>(pSer235/236 S6) | IC <sub>50</sub> = 0.1 μM | MedchemExpress.co<br>m |
| Cell Proliferation<br>Assay | 66 cancer cell lines<br>(mean)     | IC50 = 919 nM             | Cayman Chemical        |

In vivo studies have shown that **Pqr620** is orally bioavailable and effectively inhibits tumor growth in xenograft models.

Table 4: In Vivo Activity of Pqr620 in Ovarian Carcinoma Xenograft Model

| Parameter    | Value                                     |
|--------------|-------------------------------------------|
| Animal Model | OVCAR-3 ovarian carcinoma mouse xenograft |
| Dosing       | Daily oral administration                 |
| Outcome      | Significant inhibition of tumor growth    |



# **Experimental Protocols TR-FRET Kinase Assay for mTOR Binding Affinity**

This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the binding affinity (Ki) of **Pqr620** to the mTOR kinase.





Click to download full resolution via product page

Workflow for determining Pqr620 binding affinity to mTOR using a TR-FRET assay.



#### Methodology:

- Reagent Preparation: Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl<sub>2</sub>, 1 mM EGTA, 0.01% Brij-35). Prepare serial dilutions of Pqr620 in the kinase buffer. Prepare a mixture of mTOR enzyme and a fluorescently labeled ATP-competitive tracer. Prepare a solution of a Europium (Eu)-labeled anti-tag antibody (e.g., anti-GST) that recognizes the mTOR enzyme.
- Assay Procedure:
  - Add **Pqr620** dilutions to the wells of a low-volume 384-well plate.
  - Add the mTOR enzyme and tracer mixture to the wells.
  - Incubate the plate for 60 minutes at room temperature to allow for inhibitor binding.
  - Add the Eu-labeled antibody to the wells.
  - Incubate for another 30 minutes at room temperature.
- Data Acquisition and Analysis:
  - Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 620 nm for the Eu donor and 665 nm for the tracer acceptor).
  - Calculate the TR-FRET ratio (acceptor emission / donor emission).
  - Plot the TR-FRET ratio against the Pqr620 concentration and fit the data to a sigmoidal dose-response curve to determine the IC<sub>50</sub>.
  - Convert the IC<sub>50</sub> to a Ki value using the Cheng-Prusoff equation.

## **In-Cell Western Assay for Target Engagement**

This protocol describes an in-cell Western assay to measure the inhibition of phosphorylation of mTOR downstream targets, such as Akt and S6, in response to **Pgr620** treatment.[3]

Methodology:



- Cell Culture and Treatment:
  - Seed cells (e.g., A2058 melanoma) in a 96-well plate and allow them to adhere overnight.
  - Treat the cells with a serial dilution of Pqr620 for a specified time (e.g., 2 hours).
- Fixation and Permeabilization:
  - Fix the cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature.
  - Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.
- · Blocking and Antibody Incubation:
  - Block non-specific binding with a blocking buffer (e.g., Odyssey Blocking Buffer) for 1.5 hours at room temperature.
  - Incubate the cells with primary antibodies specific for the phosphorylated target (e.g., anti-phospho-Akt Ser473) and a normalization protein (e.g., anti-GAPDH) overnight at 4°C.
  - Wash the cells with PBS containing 0.1% Tween 20.
  - Incubate with species-specific secondary antibodies conjugated to different fluorophores
    (e.g., IRDye 800CW and IRDye 680RD) for 1 hour at room temperature in the dark.
- Data Acquisition and Analysis:
  - Wash the cells and scan the plate using an infrared imaging system (e.g., LI-COR Odyssey).
  - Quantify the fluorescence intensity for both the target and normalization proteins.
  - Normalize the target protein signal to the normalization protein signal.
  - Plot the normalized signal against the Pqr620 concentration to determine the IC<sub>50</sub>.

## In Vivo Xenograft Study



This protocol details a subcutaneous xenograft study in mice to evaluate the anti-tumor efficacy of **Pqr620**.[4]





#### Click to download full resolution via product page

Workflow for assessing the in vivo efficacy of **Pqr620** in a mouse xenograft model.

#### Methodology:

- Animal Model and Tumor Implantation:
  - Use immunocompromised mice (e.g., NOD-Scid).
  - Subcutaneously inject a suspension of tumor cells (e.g., 5 x 10<sup>6</sup> OVCAR-3 cells) in a mixture of media and Matrigel into the flank of each mouse.
- Tumor Growth Monitoring and Randomization:
  - Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days.
  - Calculate tumor volume using the formula: (Length x Width²) / 2.
  - When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and vehicle control groups.
- Drug Administration:
  - Prepare a formulation of Pqr620 suitable for oral gavage (e.g., in 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline).
  - Administer Pqr620 (e.g., 100 mg/kg) or the vehicle control to the respective groups daily via oral gavage.
- Efficacy and Toxicity Assessment:
  - Continue to measure tumor volumes and monitor the body weight of the mice throughout the study.
  - At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., Western blotting for pharmacodynamic markers).



- Data Analysis:
  - Compare the tumor growth rates between the treatment and control groups.
  - Assess for any signs of toxicity, such as significant body weight loss.

### Conclusion

**Pqr620** is a highly potent and selective dual mTORC1/2 inhibitor with promising preclinical activity in both in vitro and in vivo models of cancer. Its favorable physicochemical properties, including blood-brain barrier penetration, suggest its potential for the treatment of central nervous system malignancies and neurological disorders. The experimental protocols provided in this guide offer a framework for the further investigation and development of this compelling therapeutic candidate.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Discovery and Preclinical Characterization of 5-[4,6-Bis({3-oxa-8-azabicyclo[3.2.1]octan-8-yl})-1,3,5-triazin-2-yl]-4-(difluoromethyl)pyridin-2-amine (PQR620), a Highly Potent and Selective mTORC1/2 Inhibitor for Cancer and Neurological Disorders PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. In-Cell Western (ICW) Protocol | Rockland [rockland.com]
- 4. Preparation and application of patient-derived xenograft mice model of colorectal cancer -PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Pqr620: A Technical Guide to a Potent and Selective mTORC1/2 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15542124#pqr620-chemical-structure-and-properties]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com